An In-depth Technical Guide to 7-Methyl-3(2H)-isoquinolinone: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 7-Methyl-3(2H)-isoquinolinone: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Methyl-3(2H)-isoquinolinone, a member of the pharmacologically significant isoquinolinone family. While specific research on this particular derivative is limited, this document synthesizes available information on the broader isoquinolinone class to infer its chemical properties, potential synthetic routes, and likely biological relevance. By examining the structure-activity relationships of related compounds, we offer a predictive profile to guide researchers in their investigation of this and similar molecules. The isoquinolinone scaffold is a core component of numerous biologically active compounds, and understanding the nuances of its derivatives is crucial for the advancement of medicinal chemistry and drug discovery.
Introduction to the Isoquinolinone Scaffold
The isoquinoline alkaloid family represents a diverse and vital class of natural products and synthetic compounds with a wide array of biological activities.[1] From the potent analgesic morphine to the antibacterial agent berberine, isoquinoline derivatives have had a profound impact on medicine.[1] The isoquinolinone core, a bicyclic aromatic system containing a nitrogen atom and a carbonyl group, is a key pharmacophore found in many of these bioactive molecules.[2][3] These compounds are known to exhibit a range of therapeutic effects, including antitumor, anti-inflammatory, and antiviral properties.[1][2] The specific substitution patterns on the isoquinolinone ring system dramatically influence the compound's physicochemical properties and biological targets.
7-Methyl-3(2H)-isoquinolinone is an intriguing, yet understudied, member of this family. Its structure, featuring a methyl group at the 7-position of the 3(2H)-isoquinolinone core, presents a unique opportunity for investigation. This guide aims to provide a foundational understanding of this molecule by drawing parallels with its better-characterized relatives.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 7-Methyl-3(2H)-isoquinolinone consists of a bicyclic system where a benzene ring is fused to a pyridinone ring. The methyl group at the 7-position is expected to influence its electronic properties and lipophilicity.
Table 1: Predicted Physicochemical Properties of 7-Methyl-3(2H)-isoquinolinone and Related Analogs
| Property | Predicted Value for 7-Methyl-3(2H)-isoquinolinone | 7-Chloro-3-methyl-1(2H)-isoquinolinone[4] | 3-Methylisoquinoline[5] |
| Molecular Formula | C10H9NO | C10H8ClNO | C10H9N |
| Molecular Weight | ~159.19 g/mol | 193.63 g/mol | 143.18 g/mol |
| XLogP3 (Lipophilicity) | ~1.8 - 2.2 | 2.3 | 2.7 |
| Hydrogen Bond Donors | 1 | 1 | 0 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 |
| Predicted Solubility (LogS) | Moderately to poorly soluble in water | - | - |
| Predicted Boiling Point | > 300 °C | - | - |
| Predicted Melting Point | 150 - 180 °C | - | - |
Note: Predicted values are estimations based on computational models and data from analogous compounds. Experimental verification is required.
The methyl substitution at the C-7 position is likely to increase the lipophilicity of the molecule compared to the unsubstituted 3(2H)-isoquinolinone. This could have significant implications for its pharmacokinetic profile, such as cell membrane permeability and metabolic stability.
Synthetic Strategies for Isoquinolinones
The synthesis of the isoquinolinone scaffold is a well-established area of organic chemistry, with numerous methods developed to construct this bicyclic system.[6][7] These strategies can be adapted for the specific synthesis of 7-Methyl-3(2H)-isoquinolinone.
General Synthetic Approaches
Several key synthetic strategies for isoquinolinones include:
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Palladium-catalyzed annulation reactions: These methods often involve the coupling of aryl halides with enamides, providing a versatile route to a variety of isoquinolinone derivatives.[3]
-
Rhodium-catalyzed C-H activation: This approach allows for the direct functionalization of C-H bonds to form the isoquinolinone ring, offering an atom-economical synthesis.[7]
-
Pictet-Spengler reaction and subsequent oxidation: A classic method for the synthesis of tetrahydroisoquinolines, which can then be oxidized to the corresponding isoquinolinones.
-
From substituted o-toluamides: Condensation reactions of o-toluamide anions with various electrophiles can lead to the formation of the isoquinolinone core.[8]
Proposed Synthetic Workflow for 7-Methyl-3(2H)-isoquinolinone
A plausible synthetic route to 7-Methyl-3(2H)-isoquinolinone could involve a palladium-catalyzed intramolecular annulation. The following is a proposed, step-by-step methodology based on established protocols.[3]
Step 1: Synthesis of the N-vinyl-2-bromo-5-methylbenzamide precursor
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Starting Materials: 2-bromo-5-methylbenzoic acid and a suitable vinylating agent (e.g., vinyl acetate or an N-vinyl amide).
-
Amide Formation: Couple 2-bromo-5-methylbenzoic acid with a source of ammonia or a protected amine to form the corresponding benzamide.
-
N-Vinylation: React the benzamide with a vinylating agent under appropriate catalytic conditions (e.g., copper or palladium catalysis) to introduce the N-vinyl group.
Step 2: Intramolecular Palladium-Catalyzed Annulation
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-vinyl-2-bromo-5-methylbenzamide precursor in a suitable solvent such as dioxane or toluene.
-
Catalyst and Ligand: Add a palladium catalyst, for example, Pd(OAc)2, and a phosphine ligand like DPEphos.
-
Base: Introduce a base, such as cesium carbonate (Cs2CO3), to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 7-Methyl-3(2H)-isoquinolinone.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 7-Methyl-3(2H)-isoquinolinone.
Potential Biological Activity and Therapeutic Applications
The isoquinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a methyl group at the 7-position of the 3(2H)-isoquinolinone core can modulate its biological profile.
-
Anticancer Activity: Many isoquinolinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[9][10] The mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis. The methyl group on 7-Methyl-3(2H)-isoquinolinone could enhance its interaction with specific biological targets, potentially leading to improved anticancer efficacy.
-
Enzyme Inhibition: Substituted isoquinolines and their derivatives are known to inhibit various enzymes. For instance, certain tetrahydroisoquinoline derivatives act as phosphodiesterase 4 (PDE4) inhibitors, which are relevant for treating inflammatory diseases.[11] It is plausible that 7-Methyl-3(2H)-isoquinolinone could exhibit inhibitory activity against specific kinases or other enzymes implicated in disease pathways.
-
Neuroprotective Effects: The tetrahydroisoquinoline core is found in compounds with neuroprotective properties.[12] While 7-Methyl-3(2H)-isoquinolinone is not a tetrahydroisoquinoline, the underlying isoquinoline scaffold suggests potential for interaction with neurological targets.
Diagram of Potential Biological Interactions:
Caption: Potential biological targets and therapeutic effects of 7-Methyl-3(2H)-isoquinolinone.
Spectroscopic Characterization
The structural elucidation of newly synthesized 7-Methyl-3(2H)-isoquinolinone would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons, the vinyl proton of the pyridinone ring, the N-H proton (which may be broad), and a singlet for the methyl group. The coupling patterns of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR: Would reveal the number of unique carbon atoms, including the carbonyl carbon at a downfield chemical shift, and the carbons of the aromatic and pyridinone rings, as well as the methyl carbon.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching vibration, C=O (amide) stretching, and C=C stretching of the aromatic and pyridinone rings.
Conclusion and Future Directions
7-Methyl-3(2H)-isoquinolinone represents an under-explored molecule within the medicinally significant isoquinolinone class. While direct experimental data is scarce, this guide has provided a comprehensive, predictive overview of its chemical properties, potential synthetic pathways, and likely biological activities based on the well-documented chemistry of related compounds.
Future research should focus on the following areas:
-
De novo Synthesis and Characterization: The development of an efficient and scalable synthesis for 7-Methyl-3(2H)-isoquinolinone is the first critical step. Full spectroscopic characterization will be essential to confirm its structure and purity.
-
Biological Screening: A comprehensive biological evaluation of the compound against a panel of cancer cell lines and a diverse set of enzymes and receptors would be highly valuable to uncover its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs with modifications at various positions of the isoquinolinone ring will help to establish clear SAR and optimize for potency and selectivity.
By building upon the foundational knowledge of the isoquinolinone scaffold, researchers can unlock the potential of 7-Methyl-3(2H)-isoquinolinone and contribute to the development of novel therapeutics.
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